molecular formula C22H22N4S B10947354 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10947354
M. Wt: 374.5 g/mol
InChI Key: HROCJKXDDUZIEW-UHFFFAOYSA-N
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Description

9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused triazolo and pyrimidine ring system, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an enaminonitrile, followed by a cyclization reaction with benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and yielding the target compound efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo ring.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit precisely into the enzyme’s active site, making it a potent inhibitor.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

The uniqueness of 9-Ethyl-2-(2-phenylcyclopropyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific structure, which confers high potency and selectivity as a CDK2 inhibitor, making it a valuable compound in cancer research.

Properties

Molecular Formula

C22H22N4S

Molecular Weight

374.5 g/mol

IUPAC Name

13-ethyl-4-(2-phenylcyclopropyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H22N4S/c1-2-13-8-9-15-18(10-13)27-22-19(15)21-24-20(25-26(21)12-23-22)17-11-16(17)14-6-4-3-5-7-14/h3-7,12-13,16-17H,2,8-11H2,1H3

InChI Key

HROCJKXDDUZIEW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5CC5C6=CC=CC=C6

Origin of Product

United States

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